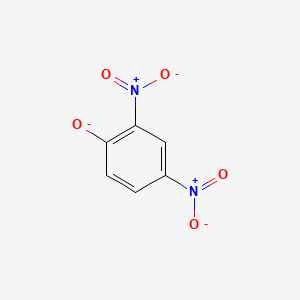
2,4-Dinitrophenolate
Descripción general
Descripción
Dinitrophenols are a class of manufactured chemicals that do not occur naturally in the environment. There are six different dinitrophenols. The most commercially important dinitrophenol, 2,4-di-nitrophenol (DNP), is a yellow solid with no smell. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer. It was used in diet pills in the 1930s but was banned for this use in 1938. It may be sold under several trade names, including Caswell No. 392, Sulfo Black B, and Nitro Kleenup. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services.
2,4-dinitrophenol(1-) is a phenolate anion obtained from 2,4-dinitrophenol. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a 2,4-dinitrophenol.
Organic compounds that contain two nitro groups attached to a phenol.
Aplicaciones Científicas De Investigación
Metabolic Research
Mitochondrial Uncoupling Agent
DNP is primarily known as a mitochondrial uncoupler. It disrupts the process of oxidative phosphorylation by allowing protons to re-enter the mitochondrial matrix without generating ATP. This leads to increased metabolic rate and energy expenditure, making it a subject of interest in obesity research. Historical studies have shown that small doses of DNP can stimulate basal metabolism, accelerate gluconeogenesis, and promote fat mobilization .
Case Study: Mouse Models
In a notable study involving Swiss Webster albino mice, DNP was administered in drinking water starting at 18 weeks of age. The results indicated that DNP could potentially enhance lifespan by promoting healthier mitochondrial function and reducing reactive oxygen species (ROS) production . This finding suggests that DNP may have applications in aging research and metabolic health.
Pharmaceutical Applications
Investigational New Drug Status
Recently, the FDA granted an Investigational New Drug (IND) approval for clinical trials of DNP as a treatment for various neurodegenerative diseases such as Huntington’s Disease, Multiple Sclerosis, and Alzheimer’s Disease. The rationale behind this is DNP's ability to induce neurotrophic growth factors that are crucial for neuronal health and cognitive function .
Clinical Trials
The ongoing clinical trials aim to evaluate the safety and pharmacokinetics of DNP in humans. Successful completion of these trials could position DNP as a novel therapeutic agent for conditions with unmet medical needs .
Toxicology and Safety Studies
Acute Poisoning Cases
DNP is highly toxic, with documented cases of acute poisoning leading to severe health complications or death. A retrospective analysis of 16 patients who suffered from acute DNP poisoning revealed that supportive treatment and hemoperfusion were effective in managing symptoms . This underscores the need for careful handling and regulation of DNP in both laboratory and clinical settings.
Chronic Exposure Risks
Chronic exposure to DNP has been associated with serious health risks including cataract formation, skin lesions, and severe metabolic disturbances . A recent case study reported fatal long-term intoxication in a bodybuilder who consumed high doses over several months, highlighting the dangers associated with unsupervised use of this compound .
Photophysical Properties
Two-Photon Absorption Studies
Research into the photophysical properties of dinitrophenolate compounds has shown promising results in two-photon absorption applications. These studies aim to utilize DNP derivatives in advanced imaging techniques such as two-photon fluorescence microscopy, which could enhance biomedical imaging capabilities .
Propiedades
Número CAS |
20350-26-9 |
|---|---|
Fórmula molecular |
C6H3N2O5- |
Peso molecular |
183.1 g/mol |
Nombre IUPAC |
2,4-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/p-1 |
Clave InChI |
UFBJCMHMOXMLKC-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Key on ui other cas no. |
20350-26-9 |
Sinónimos |
Dinitrophenols |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













